

# A Comparative Guide to the Cardiovascular Effects of Torbugesic in Anesthetized Dogs

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardiovascular effects of **Torbugesic** (butorphanol) and other commonly used opioid analgesics—fentanyl, buprenorphine, and morphine—in dogs under general anesthesia. The data presented is compiled from various experimental studies to offer an objective overview for informed decision-making in research and drug development settings.

## I. Comparative Analysis of Cardiovascular Parameters

The following table summarizes the key cardiovascular changes observed with the administration of butorphanol, fentanyl, buprenorphine, and morphine in anesthetized dogs. The data is extracted from studies utilizing similar inhalant anesthetic agents (isoflurane or desflurane) to facilitate a relevant comparison. It is important to note that direct head-to-head studies involving all four drugs under identical conditions are limited; therefore, this table synthesizes findings from multiple sources.



| Drug                        | Anesthetic<br>Agent                 | Heart Rate<br>(HR)                                                | Mean<br>Arterial<br>Pressure<br>(MAP)                   | Cardiac<br>Output (CO)<br>/ Cardiac<br>Index (CI)                                         | Systemic<br>Vascular<br>Resistance<br>(SVR)                             |
|-----------------------------|-------------------------------------|-------------------------------------------------------------------|---------------------------------------------------------|-------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|
| Torbugesic<br>(Butorphanol) | Isoflurane                          | Significant decrease[1]                                           | Significant decrease[1]                                 | Significant decrease[1]                                                                   | No significant change                                                   |
| Desflurane                  | Significant<br>decrease             | Significant decrease (from $86 \pm 10$ to $64 \pm 10$ mmHg)[2][3] | Maintained<br>Cardiac<br>Index[2]                       | Significant<br>decrease[2]                                                                |                                                                         |
| Fentanyl                    | Isoflurane                          | Significant<br>decrease[4]<br>[5]                                 | Significant<br>decrease[4]                              | Significant<br>decrease[4]<br>[5]                                                         | Significant increase[5]                                                 |
| Buprenorphin<br>e           | Isoflurane                          | Significant decrease[6]                                           | Significant decrease[6]                                 | Significant decrease[6]                                                                   | Significant increase[6]                                                 |
| Morphine                    | Isoflurane                          | Decrease                                                          | Decrease                                                | Data not<br>consistently<br>reported<br>under<br>isoflurane in<br>the provided<br>results | Data not consistently reported under isoflurane in the provided results |
| Halothane                   | Suppressed<br>at higher<br>doses[7] | Decreased at<br>higher<br>doses[7]                                | Increased at<br>moderate<br>doses, then<br>decreased[8] | Decreased at<br>higher<br>doses[8]                                                        |                                                                         |

# **II. Experimental Protocols**

The methodologies summarized below are representative of the studies from which the comparative data were drawn.



### **Butorphanol Study Protocol (Isoflurane Anesthesia)[1]**

- Subjects: Healthy dogs.
- Anesthesia: Anesthesia was maintained with 1.7% end-tidal isoflurane. Dogs were mechanically ventilated.
- Drug Administration: Butorphanol tartrate (0.2 mg/kg) was administered intravenously.
- Cardiovascular Monitoring: Mean, systolic, and diastolic arterial blood pressures, and cardiac output were measured.

# Butorphanol Study Protocol (Desflurane Anesthesia)[2] [3]

- Subjects: Twenty healthy dogs weighing 12 ± 3 kg.
- Anesthesia: Anesthesia was induced with propofol and maintained with 10% desflurane.
- Drug Administration: Butorphanol (0.4 mg/kg) was administered intramuscularly 40 minutes after induction.
- Cardiovascular Monitoring: Heart rate, arterial pressures, cardiac output, cardiac index, central venous pressure, and systemic vascular resistance were measured at 15-minute intervals.

### Fentanyl Study Protocol (Isoflurane Anesthesia)[4][5]

- Subjects: Healthy male Beagle dogs.
- Anesthesia: Anesthesia was maintained with isoflurane at 1.3 times the minimum alveolar concentration (MAC).
- Drug Administration: Fentanyl was administered intravenously as a loading dose followed by a constant rate infusion. Both low-dose (33 μg/kg loading dose, 0.2 μg/kg/min infusion) and high-dose (102 μg/kg loading dose, 0.8 μg/kg/min infusion) regimens were tested.



 Cardiovascular Monitoring: Heart rate, cardiac index, and systemic vascular resistance index were measured.

# Buprenorphine Study Protocol (Isoflurane Anesthesia) [6]

- Subjects: Six healthy adult hound-type dogs.
- Anesthesia: Anesthesia was induced and maintained with 1.9% end-tidal isoflurane. Dogs were mechanically ventilated.
- Drug Administration: Buprenorphine (16 μg/kg) was administered intravenously.
- Cardiovascular Monitoring: Arterial blood pressures, cardiac output, cardiac index, heart rate, and systemic vascular resistance were determined at 15-minute intervals.

### Morphine Study Protocol (Halothane Anesthesia)[7][8]

- · Subjects: Four healthy dogs.
- Anesthesia: Anesthesia was maintained with halothane.
- Drug Administration: Morphine was administered intravenously at doses of 0.1, 1, and 10 mg/kg over 10 minutes.
- Cardiovascular Monitoring: Heart rate, mean blood pressure, cardiac output, and total peripheral vascular resistance were measured.

## III. Visualizing the Experimental Workflow

The following diagram illustrates a generalized experimental workflow for assessing the cardiovascular effects of an analgesic in anesthetized dogs.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Cardiovascular effects of butorphanol administration in isoflurane-O2 anesthetized healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of butorphanol in desflurane-anesthetized dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiopulmonary and Acid-Base Effects of Butorphanol in Spontaneously Breathing Dogs Anesthetized by Desflurane - WSAVA2005 - VIN [vin.com]
- 4. Cardiopulmonary effects of intravenous fentanyl infusion in dogs during isoflurane anesthesia and with concurrent acepromazine or dexmedetomidine administration during anesthetic recovery PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular and respiratory effects of two doses of fentanyl in the presence or absence of bradycardia in isoflurane-anesthetized dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of buprenorphine in anesthetized dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of cardiohemodynamic and electrophysiological effects of morphine along with its toxicokinetic profile using the halothane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of cardiohemodynamic and electrophysiological effects of morphine along with its toxicokinetic profile using the halothane-anesthetized dogs [jstage.jst.go.jp]
- To cite this document: BenchChem. [A Comparative Guide to the Cardiovascular Effects of Torbugesic in Anesthetized Dogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216638#torbugesic-effect-on-cardiovascular-parameters-in-anesthetized-dogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com